molecular formula C5H8N2S B2460962 N,3-dimethyl-1,2-thiazol-4-amine CAS No. 2230799-39-8

N,3-dimethyl-1,2-thiazol-4-amine

Cat. No.: B2460962
CAS No.: 2230799-39-8
M. Wt: 128.19
InChI Key: QWOYUOKWODFSCP-UHFFFAOYSA-N
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Description

N,3-dimethyl-1,2-thiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-1,2-thiazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1,2-thiazol-4-amine with methyl iodide in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-1,2-thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-dimethyl-1,2-thiazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

N,3-dimethyl-1,2-thiazol-4-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,3-dimethyl-1,2-thiazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-5(6-2)3-8-7-4/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOYUOKWODFSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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